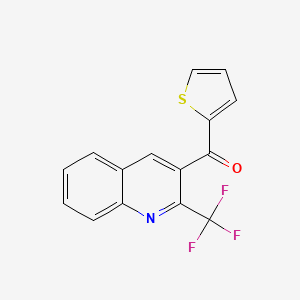
Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone is a heterocyclic compound that combines a thiophene ring with a quinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone typically involves the reaction of thiophene-2-carbonyl chloride with 2-(trifluoromethyl)quinoline under specific conditions. One common method includes:
Starting Materials: Thiophene-2-carbonyl chloride and 2-(trifluoromethyl)quinoline.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst.
Procedure: The thiophene-2-carbonyl chloride is added dropwise to a solution of 2-(trifluoromethyl)quinoline in anhydrous pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and pain pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
- Thiophen-2-YL(3-(trifluoromethyl)phenyl)methanone
- 2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline
Uniqueness
Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone is unique due to the presence of both a thiophene ring and a quinoline moiety, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .
Propiedades
Fórmula molecular |
C15H8F3NOS |
|---|---|
Peso molecular |
307.29 g/mol |
Nombre IUPAC |
thiophen-2-yl-[2-(trifluoromethyl)quinolin-3-yl]methanone |
InChI |
InChI=1S/C15H8F3NOS/c16-15(17,18)14-10(13(20)12-6-3-7-21-12)8-9-4-1-2-5-11(9)19-14/h1-8H |
Clave InChI |
RVZXBMNCYUYQCF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=N2)C(F)(F)F)C(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


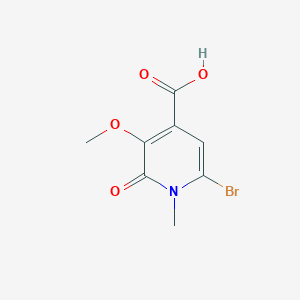

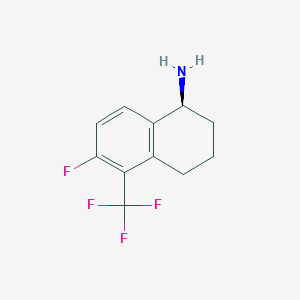

![7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13106066.png)

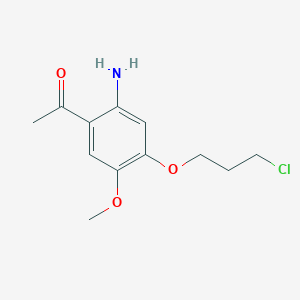
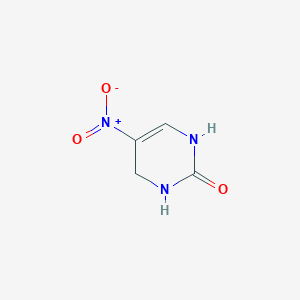
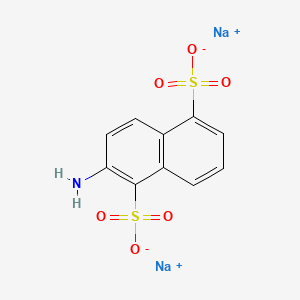
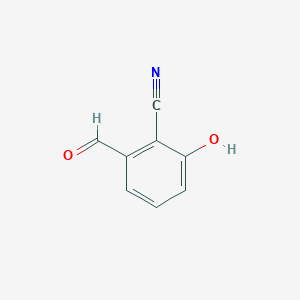
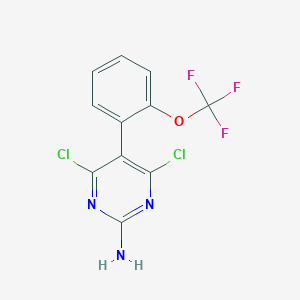
![5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13106130.png)
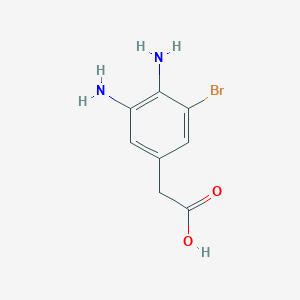
![5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13106145.png)
